molecular formula C14H9BrCl2N2O B13906597 (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol

(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol

Cat. No.: B13906597
M. Wt: 372.0 g/mol
InChI Key: DPQNOTZIKROTQQ-UHFFFAOYSA-N
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Description

(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a brominated pyrrolopyridine moiety and a dichlorophenyl group attached to a methanol backbone. The presence of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject for study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol typically involves multi-step organic reactions. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by the introduction of the dichlorophenyl group through a Grignard reaction or a similar organometallic coupling reaction. The final step involves the reduction of the intermediate product to form the methanol derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein binding. Its structural features make it a useful probe for investigating biological pathways and molecular interactions.

Medicine

In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions. Its ability to interact with biological molecules makes it a promising candidate for drug discovery.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for the development of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s brominated pyrrolopyridine moiety and dichlorophenyl group enable it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol
  • (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,4-dichlorophenyl)methanol
  • (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-difluorophenyl)methanol

Uniqueness

Compared to similar compounds, (5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol stands out due to its specific combination of functional groups. The presence of both bromine and dichlorophenyl groups imparts unique chemical properties, such as enhanced reactivity and specific binding affinities, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H9BrCl2N2O

Molecular Weight

372.0 g/mol

IUPAC Name

(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)-(2,5-dichlorophenyl)methanol

InChI

InChI=1S/C14H9BrCl2N2O/c15-8-3-7-4-12(19-14(7)18-6-8)13(20)10-5-9(16)1-2-11(10)17/h1-6,13,20H,(H,18,19)

InChI Key

DPQNOTZIKROTQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C2=CC3=CC(=CN=C3N2)Br)O)Cl

Origin of Product

United States

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